molecular formula C14H22O B1619666 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- CAS No. 65114-02-5

2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

Cat. No.: B1619666
CAS No.: 65114-02-5
M. Wt: 206.32 g/mol
InChI Key: RJTHDCSHVMQKDQ-KPKJPENVSA-N
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Description

2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is an organic compound with the molecular formula C14H22O. It is known for its unique structure, which includes a cyclopentene ring substituted with ethyl and trimethyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- typically involves the aldol condensation reaction. This reaction occurs between an aldehyde and a ketone in the presence of a base. For example, the reaction between 2-ethyl-3-cyclopenten-1-one and acetaldehyde under basic conditions can yield the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-: Known for its unique cyclopentene ring structure.

    2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclohexen-1-yl)-: Similar structure but with a cyclohexene ring instead of cyclopentene.

    2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopropen-1-yl)-: Contains a cyclopropene ring, making it more strained and reactive.

Uniqueness

The uniqueness of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- lies in its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

65114-02-5

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal

InChI

InChI=1S/C14H22O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,10,13H,5,8-9H2,1-4H3/b12-7+

InChI Key

RJTHDCSHVMQKDQ-KPKJPENVSA-N

SMILES

CCC(=CCC1CC=C(C1(C)C)C)C=O

Isomeric SMILES

CC/C(=C\CC1CC=C(C1(C)C)C)/C=O

Canonical SMILES

CCC(=CCC1CC=C(C1(C)C)C)C=O

Key on ui other cas no.

179107-88-1

Origin of Product

United States

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